![molecular formula C10H8F3N3 B12068987 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the quinazoline ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Methylamine, ammonia (NH₃)
Major Products:
- Quinazoline N-oxides
- Dihydroquinazoline derivatives
- Substituted quinazoline derivatives
科学研究应用
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
- 2-Trifluoromethylquinazoline-4-amine
- 4-(Trifluoromethyl)quinazoline
- 6-Trifluoromethylquinazoline
Comparison: 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine stands out due to its unique combination of the trifluoromethyl group and the methanamine moiety. This combination enhances its chemical stability and biological activity compared to other similar compounds. The presence of the methanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C10H8F3N3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC 名称 |
[6-(trifluoromethyl)quinazolin-4-yl]methanamine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H,4,14H2 |
InChI 键 |
OKZCMOWRLAXFEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



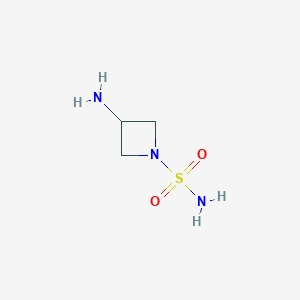
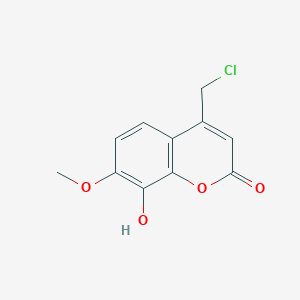
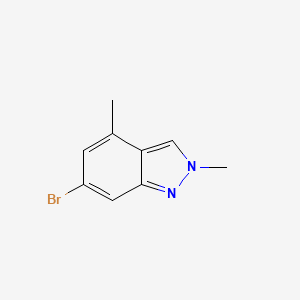
![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)

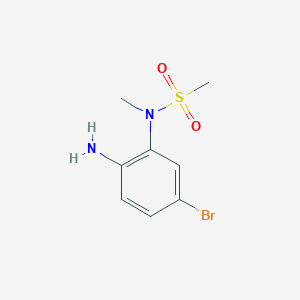
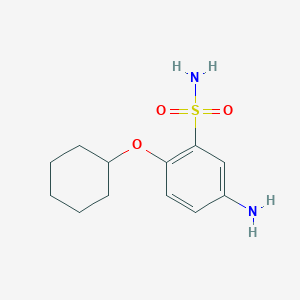


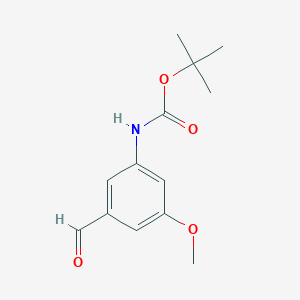
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)


